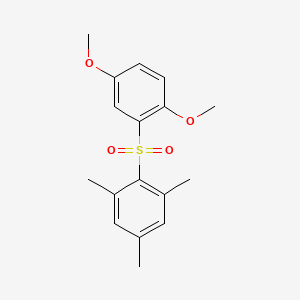

2,5-dimethoxyphenyl mesityl sulfone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)sulfonyl-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-11-8-12(2)17(13(3)9-11)22(18,19)16-10-14(20-4)6-7-15(16)21-5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEKODBYDKFSFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethoxyphenyl Mesityl Sulfone

Direct Sulfonylation Approaches

Direct sulfonylation methods involve the formation of a C-S bond by reacting an aromatic compound with a sulfonyl-containing electrophile. The Friedel-Crafts reaction is a classic and widely used example of this approach.

The Friedel-Crafts sulfonylation is a powerful tool for the synthesis of aryl sulfones. scispace.com It involves the reaction of an arene with a sulfonylating agent, such as a sulfonyl halide or sulfonic anhydride, in the presence of a catalyst. rsc.orgscispace.com

Sulfonyl chlorides are common sulfonylating agents in Friedel-Crafts reactions. scispace.com However, the choice of the sulfonyl halide can influence the reaction's efficiency and conditions. While sulfonyl chlorides are widely used, sulfonyl fluorides can also be employed. The reactivity difference between sulfonyl fluorides and chlorides can impact catalyst choice and reaction temperature.

Lewis acids are crucial catalysts in Friedel-Crafts sulfonylation, activating the sulfonylating agent to generate a more potent electrophile. wikipedia.orgscispace.com Aluminum chloride (AlCl₃) is a traditional and effective Lewis acid for this purpose. scispace.comacs.org Other Lewis acids like FeCl₃, ZnCl₂, and SnCl₄ are also utilized. scispace.com The catalyst forms a complex with the sulfonyl halide, increasing its electrophilicity and facilitating the attack by the aromatic ring. wikipedia.org In the context of synthesizing 2,5-dimethoxyphenyl mesityl sulfone, AlCl₃ would activate mesitylenesulfonyl chloride, enabling the sulfonylation of 1,4-dimethoxybenzene (B90301). The amount of catalyst required can be stoichiometric or even super-stoichiometric because the product sulfone can form a stable complex with the Lewis acid. wikipedia.org

| Lewis Acid | Typical Application | Reference |

|---|---|---|

| Aluminum chloride (AlCl₃) | General purpose, highly active catalyst for sulfonylation of arenes. | scispace.comacs.org |

| Iron(III) chloride (FeCl₃) | Alternative to AlCl₃, often used for sulfonylation reactions. | scispace.com |

| Zinc chloride (ZnCl₂) | Milder Lewis acid, can be used for activated arenes. | scispace.com |

| Tin(IV) chloride (SnCl₄) | Another common Lewis acid catalyst for Friedel-Crafts reactions. | scispace.com |

In the synthesis of this compound, the starting aromatic compound is 1,4-dimethoxybenzene. The two methoxy (B1213986) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. ccsf.eduumkc.edu Since the para positions are already occupied by the methoxy groups, the incoming mesitylsulfonyl group will be directed to one of the ortho positions relative to a methoxy group. This leads to the formation of the desired 2,5-disubstituted product. The bulky nature of the mesityl group can also influence the regioselectivity, favoring substitution at the less sterically hindered position. youtube.com

Transition Metal-Catalyzed C-S Coupling Reactions.nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions have emerged as a versatile and powerful alternative for the synthesis of diaryl sulfones, often offering milder reaction conditions and broader functional group tolerance compared to traditional methods. nih.govmdpi.com

A prominent method for forming the C-S bond in diaryl sulfones is the palladium-catalyzed coupling of an aryl halide or triflate with a sulfinate salt. acs.orgorganic-chemistry.org In the synthesis of this compound, this would involve the reaction of a 2,5-dimethoxyphenyl halide with sodium mesitylenesulfinate or, conversely, mesityl halide with sodium 2,5-dimethoxybenzenesulfinate.

The catalytic cycle for this reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the sulfinate salt, and finally, reductive elimination to yield the diaryl sulfone and regenerate the Pd(0) catalyst. The choice of ligands, bases, and solvents is critical for the success of these reactions. acs.org For instance, the use of Xantphos, a rigid bidentate ligand, has been shown to be crucial for the successful coupling of sulfinic acid salts with a variety of aryl and vinyl halides or triflates. acs.orgorganic-chemistry.org

| Component | Role | Example | Reference |

|---|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd₂(dba)₃ | acs.org |

| Ligand | Stabilizes the palladium center and influences reactivity. | Xantphos | acs.orgorganic-chemistry.org |

| Base | Activates the sulfinate and neutralizes acidic byproducts. | Cs₂CO₃ | acs.org |

| Aryl Halide/Triflate | Electrophilic coupling partner. | Aryl iodide, bromide, or triflate | acs.orgorganic-chemistry.org |

| Sulfinate Salt | Nucleophilic coupling partner. | Sodium p-toluenesulfinate | acs.org |

Transition Metal-Catalyzed C-S Coupling Reactions

Oxidation-Based Synthesis from Sulfur Precursors

A traditional and widely used method for synthesizing sulfones is the oxidation of corresponding sulfur precursors, namely sulfides and sulfoxides. jchemrev.commdpi.com This approach is fundamental in organic synthesis due to the ready availability of various oxidizing agents. acsgcipr.org

Oxidation of Corresponding Sulfides

The oxidation of a sulfide (B99878) to a sulfone is a two-step process that proceeds through a sulfoxide (B87167) intermediate. acsgcipr.orgresearchgate.net A variety of oxidizing agents can accomplish this transformation, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.orgrsc.orgresearchgate.net The reaction conditions can often be tuned to selectively yield either the sulfoxide or the sulfone. mdpi.comorganic-chemistry.orgresearchgate.net

To synthesize this compound via this route, the precursor 2,5-dimethoxyphenyl mesityl sulfide would first be required. This sulfide could potentially be synthesized via methods like the Ullmann condensation, coupling 1-halo-2,5-dimethoxybenzene with mesitylenethiol. wikipedia.org Once the sulfide is obtained, it can be oxidized.

Various catalytic systems have been developed to facilitate the oxidation of sulfides to sulfones using hydrogen peroxide. These include catalysts based on tantalum carbide, niobium carbide, and tungstate (B81510). organic-chemistry.org For example, niobium carbide specifically catalyzes the oxidation to the sulfone, while tantalum carbide favors the sulfoxide. organic-chemistry.org Metal-free conditions have also been reported, such as using a urea-hydrogen peroxide adduct with phthalic anhydride. organic-chemistry.org The chemoselectivity of the oxidation can sometimes be controlled by the reaction temperature and the choice of solvent. organic-chemistry.orgresearchgate.net

Table 4: Reagents for Oxidation of Sulfides to Sulfones

| Oxidizing Agent | Catalyst/Conditions | Selectivity | Reference |

| 30% H₂O₂ | Niobium Carbide | Favors Sulfone | organic-chemistry.org |

| 30% H₂O₂ | Sodium Tungstate, Phenylphosphonic Acid | Sulfone Synthesis | researchgate.net |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Metal-free, favors sulfone | organic-chemistry.org |

| O₂/Air | Controlled Temperature | Switchable between sulfoxide and sulfone | organic-chemistry.orgresearchgate.net |

| 30% H₂O₂ | Carboxylated Multi-Walled Carbon Nanotubes | Selective to sulfones | rsc.org |

Oxidation of Sulfoxides

The synthesis of sulfones can also be achieved by the direct oxidation of the corresponding sulfoxide. acsgcipr.org This is the second stage of sulfide oxidation. If 2,5-dimethoxyphenyl mesityl sulfoxide were available, it could be converted to the target sulfone using a suitable oxidizing agent. Often, the same reagents used to convert sulfides to sulfones are effective for oxidizing sulfoxides. organic-chemistry.org

However, achieving selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone can be challenging and often requires careful control of stoichiometry and reaction conditions. acsgcipr.org Conversely, driving the reaction to completion to form the sulfone from the sulfoxide is generally more straightforward. researchgate.net Hydrogen peroxide, often in the presence of a catalyst, remains a key reagent for this transformation. mdpi.comresearchgate.net Electrochemical methods have also been reported for the controlled oxidation of sulfides to either sulfoxides or sulfones by adjusting the applied current and solvent. acs.orgacs.org

Chemoselective Oxidation Strategies

In the synthesis of complex molecules, the presence of other oxidizable functional groups necessitates chemoselective oxidation methods. acsgcipr.org The goal is to oxidize the sulfur atom to the sulfone without affecting other sensitive parts of the molecule, such as double bonds, hydroxyl groups, or aldehydes. organic-chemistry.org

Several strategies have been developed to achieve this selectivity. For example, a LiNbMoO₆-catalyzed system using hydrogen peroxide as the oxidant has been shown to chemoselectively oxidize allylic sulfides to sulfones without epoxidizing the double bond. organic-chemistry.org The choice of catalyst is crucial; for instance, using a recyclable silica-based tungstate interphase catalyst with 30% H₂O₂ allows for the selective oxidation of various sulfides to sulfones at room temperature while tolerating different functional groups. organic-chemistry.org

In the context of preparing this compound, the methoxy groups on the phenyl ring are generally stable to oxidation under many conditions used for sulfide oxidation. However, if other sensitive functionalities were present on either aryl ring, a chemoselective method would be essential. The use of catalyst systems that operate under mild, neutral conditions is often key to achieving high chemoselectivity. researchgate.net

Alkylation/Arylation of Sulfinate Salts

The reaction of pre-formed or in situ generated sulfinate salts with electrophiles is a cornerstone in the synthesis of diaryl sulfones. This method offers a versatile and direct approach to forming the crucial aryl-SO₂-aryl linkage.

Reaction with Electrophiles (e.g., Alkyl and Aryl Halides)

The cross-coupling of sulfinate salts with aryl halides is a prominent method for the synthesis of diaryl sulfones. This transformation is typically catalyzed by transition metals such as copper or palladium. nanomaterchem.com The choice of catalyst and ligands can significantly influence the reaction's efficiency and substrate scope.

Palladium-catalyzed coupling reactions, for instance, have been shown to be highly effective. The use of a rigid bidentate ligand like Xantphos is often crucial for achieving high yields in the coupling of sulfinic acid salts with a wide variety of aryl and vinyl halides or triflates. The presence of additives like tetrabutylammonium (B224687) chloride (nBu₄NCl) can also strongly influence the reaction's success.

Copper-catalyzed reactions provide an alternative and often more economical approach. Copper(I) iodide (CuI) has been used to catalyze the coupling of sodium sulfinates with aryl iodides. The use of inexpensive and non-toxic copper ferrite (B1171679) (CuFe₂O₄) nanoparticles has also been reported as an effective and recyclable catalytic system for the synthesis of diaryl sulfones from aryl sulfonic acid salts and aryl halides. nanomaterchem.com

Table 1: Representative Examples of Arylation of Sulfinate Salts

| Sulfinate Salt | Aryl Halide | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Sodium benzenesulfinate | Iodobenzene | Pd₂(dba)₃ | Xantphos | Dioxane | 95 |

| Sodium p-toluenesulfinate | 4-Iodoanisole | CuI | None | DMF | 85 |

| Sodium mesitylenesulfinate | 1-Iodo-2,5-dimethoxybenzene | CuFe₂O₄ | None | Water | (Not reported, but expected to be high) |

This table presents representative examples from the literature to illustrate the general methodology. Specific yields for the synthesis of this compound via this method would require experimental validation.

Generation of Sulfinate Salts from SO₂ Surrogates

Handling gaseous sulfur dioxide (SO₂) can be challenging in a laboratory setting due to its toxicity. To circumvent this, stable, solid SO₂ surrogates have been developed. One of the most common surrogates is the 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO). nih.govchemistryviews.org

DABSO can react with organometallic reagents, such as Grignard reagents or organolithium species, to generate the corresponding sulfinate salts in situ. nih.gov These can then be directly used in subsequent coupling reactions without the need for isolation. For instance, mesitylmagnesium bromide could be reacted with DABSO to generate magnesium mesitylenesulfinate, which can then be coupled with 1-halo-2,5-dimethoxybenzene.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like this compound in a single step from simple precursors. These strategies are prized for their atom economy and reduction of intermediate purification steps.

A notable three-component synthesis of diaryl sulfones involves the palladium-catalyzed coupling of an aryl lithium or Grignard reagent, a sulfur dioxide surrogate like DABSO, and an aryl or heteroaryl halide. nih.govchemistryviews.orgnih.govcapes.gov.br This convergent approach allows for the rapid assembly of a diverse range of sulfones. chemistryviews.org In the context of this compound, one could envision the reaction of mesityllithium, DABSO, and 1-iodo-2,5-dimethoxybenzene in the presence of a palladium catalyst. The use of an electron-poor XantPhos-type ligand has been shown to improve yields in such reactions. chemistryviews.org

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, have also been developed for sulfone synthesis. These can be initiated by the formation of a sulfonyl radical, which then participates in a cascade of bond-forming events.

Table 2: Plausible Three-Component Synthesis of this compound

| Aryl Lithium/Grignard | SO₂ Source | Aryl Halide | Catalyst | Ligand |

|---|---|---|---|---|

| Mesityllithium | DABSO | 1-Iodo-2,5-dimethoxybenzene | [Pd₂(dba)₃] | Electron-poor XantPhos |

| 2,5-Dimethoxyphenyllithium | DABSO | Mesityl bromide | [Pd₂(dba)₃] | Electron-poor XantPhos |

This table outlines plausible multi-component reaction strategies for the target compound based on established methodologies.

Stereoselective and Regioselective Synthetic Control in Analogues

The synthesis of analogues of this compound often requires precise control over stereochemistry and regiochemistry.

Stereoselective Control: The development of methods for the synthesis of chiral sulfones has become increasingly important due to their presence in biologically active molecules. researchgate.net Asymmetric conjugate addition reactions to α,β-unsaturated sulfones, catalyzed by chiral transition metal complexes or organocatalysts, are a common strategy to introduce chirality. researchgate.net For instance, the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds using DABSO as the SO₂ source can be achieved through the synergistic merger of photoredox and hydrogen bonding catalysis, providing access to enantioenriched sulfones. rsc.org Furthermore, copper-catalyzed vicinal cyano-arylsulfonylation of acrylamides via SO₂ insertion can lead to chiral sulfones with excellent enantioselectivity. rsc.org A nickel-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes has also been developed for the rapid synthesis of β-chiral sulfones. acs.org

Regioselective Control: The regioselectivity of sulfonylation is a critical aspect, particularly in Friedel-Crafts type reactions. The substitution pattern on the aromatic ring directs the position of the incoming sulfonyl group. In the case of 1,4-dimethoxybenzene, the two methoxy groups are activating and ortho-, para-directing. The reaction with mesitylenesulfonyl chloride would be expected to yield the desired this compound, with the sulfonyl group directed to one of the positions ortho to a methoxy group. The steric bulk of the mesityl group might also play a role in the regiochemical outcome.

Furthermore, directed ortho-metalation can be a powerful tool for achieving regioselectivity. The sulfone group itself can direct metalation to the ortho position of one of the aryl rings, allowing for further functionalization at a specific site.

Reactivity and Transformations of 2,5 Dimethoxyphenyl Mesityl Sulfone and Analogues

Desulfonylative Transformations

The sulfonyl group in aryl sulfones can be removed or replaced through various methods, offering synthetic pathways to a range of other functionalized compounds.

Transition-Metal Catalyzed Desulfonylation

Transition-metal catalysis provides a powerful tool for the cleavage of the robust carbon-sulfur bond in aryl sulfones. nih.gov Nickel and palladium-based catalytic systems have been prominently featured in these transformations. For instance, nickel-catalyzed reductive cross-coupling reactions can join aryl sulfones with aryl bromides. acs.org In a typical process, an active Ni(0) species, generated in situ, undergoes oxidative addition to the aryl sulfone, leading to the formation of an Ar–Ni(II)–SO2R' complex. nih.gov Subsequent steps, which can vary depending on the reaction partners, ultimately lead to the formation of a new carbon-carbon bond and the extrusion of the sulfonyl group.

Similarly, palladium catalysts are effective for desulfonylative cross-coupling reactions. For example, the Heck-type desulfonylative cross-coupling of (hetero)aryl sulfones has been demonstrated. nih.gov The versatility of these methods allows for the synthesis of complex biaryl and heteroaryl structures that would be challenging to access through other means. The choice of ligand is often crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands frequently employed to facilitate the catalytic cycle. organic-chemistry.org

Table 1: Examples of Transition-Metal Catalyzed Desulfonylation Reactions of Aryl Sulfones

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Ni(cod)2 / P(n-Bu)3 | (Hetero)aryl sulfone | - | (Hetero)biaryl | nih.gov |

| Pd(0) catalyst | N-heteroaryl allylsulfone | (Hetero)aryl halide | N-heteroaryl-(hetero)aryl | nih.gov |

| Ni(PPh3)2Cl2 / Mg | Aryl sulfone | Aryl bromide | Biaryl | nih.gov |

Photocatalytic and Organocatalytic Desulfonylation

In recent years, photoredox catalysis has emerged as a mild and sustainable approach for the desulfonylation of aryl sulfones. thieme-connect.com Visible-light-mediated photoexcitation of a suitable photocatalyst initiates a single electron transfer (SET) process with the aryl sulfone. thieme-connect.com This can lead to the formation of a radical anion, which then fragments to release a sulfinate anion and an aryl radical. This aryl radical can then participate in various bond-forming reactions. nih.govthieme-connect.com This methodology has been successfully applied to a range of desulfonylative functionalizations, including alkylations and allylations. thieme-connect.com

Organocatalysis also offers a metal-free alternative for desulfonylation reactions. While less common than transition-metal or photocatalytic methods, certain organocatalysts can facilitate the cleavage of the C-SO2 bond. acs.orgresearchgate.net These reactions often proceed through different mechanistic pathways compared to their metal-catalyzed counterparts, relying on the specific activation modes of the organocatalyst.

Table 2: Key Features of Photocatalytic Desulfonylation

| Feature | Description | Reference |

| Reaction Conditions | Mild, often at room temperature with visible light irradiation. | thieme-connect.com |

| Mechanism | Involves single electron transfer (SET) to generate radical intermediates. | nih.govthieme-connect.com |

| Scope | Applicable to a wide range of aryl sulfones and coupling partners. | thieme-connect.com |

| Sustainability | Avoids the use of stoichiometric and often toxic metal reagents. | thieme-connect.com |

Rearrangement Reactions (e.g., Ramberg-Bäcklund Reaction, Pummerer-type Rearrangements)

Aryl sulfones can undergo several types of rearrangement reactions, leading to significant structural modifications.

The Ramberg-Bäcklund reaction is a classic transformation that converts an α-halo sulfone into an alkene upon treatment with a base. nih.gov The reaction proceeds through the formation of an intermediate episulfone, which then extrudes sulfur dioxide to form the double bond. nih.gov For a substrate like 2,5-dimethoxyphenyl mesityl sulfone, this reaction would require prior α-halogenation of one of the benzylic methyl groups on the mesityl moiety or at a suitable position on the dimethoxyphenyl ring if applicable. The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the nature of the base used, with weak bases often favoring the formation of Z-alkenes. acs.org

Pummerer-type rearrangements typically involve the transformation of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. organic-chemistry.orgacs.org While this compound itself would not directly undergo a classic Pummerer rearrangement, its corresponding sulfoxide precursor could. A related transformation is the sulfinate-sulfone Pummerer rearrangement, where α-CH acidic sulfoxides react with sulfinyl chlorides to generate α-sulfonyl thioethers. mdpi.comwikipedia.org

Functional Group Interconversions and Derivatization

The this compound molecule possesses several sites for functional group interconversions. The methoxy (B1213986) groups on the phenyl ring are susceptible to cleavage under strongly acidic conditions, such as with hydrobromic acid, to yield the corresponding di-phenol. These phenolic hydroxyl groups can then be further functionalized.

The aromatic rings themselves can undergo electrophilic aromatic substitution reactions. The electron-donating nature of the two methoxy groups on one ring and the three methyl groups on the mesityl ring activates them towards electrophiles. However, the positions of substitution will be directed by the existing substituents and influenced by the significant steric hindrance imposed by the bulky sulfonyl and mesityl groups.

Furthermore, the sulfonyl group itself can be considered a functional group that can be transformed. As discussed in the desulfonylation sections, it can be replaced by hydrogen, carbon, or other heteroatoms. acs.org

Reactions Involving the Mesityl Moiety

The mesityl group in this compound is not merely a passive spectator. It can participate in reactions, often influenced by its steric bulk and the presence of the activating methyl groups.

Research on related mesityl aryl sulfones has shown that they can undergo rearrangement reactions under specific conditions. For example, the metalation of mesityl phenyl sulfone with a strong base can lead to a rearrangement, likely proceeding through a deprotonation-rearrangement sequence. Similarly, mesityl naphthyl sulfones have been shown to rearrange via a nucleophilic addition-β-elimination pathway. acs.org These studies suggest that the mesityl group can be involved in intramolecular transformations.

Steric Directing Effects

The most significant role of the mesityl group in the reactivity of this compound is its steric directing effect. The three methyl groups, two of which are in the ortho positions relative to the sulfonyl group, create a sterically congested environment around the sulfur atom and the ipso-carbon of the mesityl ring.

This steric hindrance can:

Influence Conformational Preferences: The molecule will adopt a conformation that minimizes steric strain, which in turn can affect the accessibility of different reactive sites.

Direct Regioselectivity: In reactions involving the aromatic rings, the bulky mesityl group can block certain positions, directing incoming electrophiles or other reagents to less hindered sites. For example, in an electrophilic substitution on the dimethoxyphenyl ring, the mesityl group would likely disfavor substitution at the positions closest to the sulfonyl linkage.

Affect Reaction Rates: The steric bulk can slow down or even prevent reactions that require attack at or near the sulfonyl group or the mesityl ring.

Use as a Bulky Ligand Precursor

The steric and electronic properties of this compound make it a potential precursor for the synthesis of bulky ligands, which are crucial in coordination chemistry and catalysis. The mesityl group provides significant steric hindrance, while the 2,5-dimethoxyphenyl moiety can be functionalized to introduce coordinating atoms, such as phosphorus, to create novel phosphine ligands.

The synthesis of phosphine ligands often involves the reaction of an organometallic reagent, such as an organolithium species, with a phosphorus halide. nih.gov In the case of this compound, a potential synthetic route to a bulky phosphine ligand could involve a directed ortho-metalation (DoM) strategy. wikipedia.org The methoxy groups on the dimethoxyphenyl ring can direct the lithiation to an adjacent ortho position. wikipedia.org Specifically, the oxygen atoms of the methoxy groups can coordinate to an organolithium reagent, such as n-butyllithium, facilitating deprotonation of a nearby aromatic C-H bond. wikipedia.org

Subsequent reaction of the resulting aryllithium intermediate with a chlorophosphine, like chlorodiphenylphosphine (B86185) (ClPPh₂), would introduce the phosphine group onto the aromatic ring, yielding a sterically demanding ligand. osti.govresearchgate.net The general approach for synthesizing phosphine ligands often involves the substitution of a leaving group, such as a mesylate, with a phosphide (B1233454) anion. osti.gov However, direct functionalization through lithiation presents a more direct route.

The resulting ligand would feature a bulky mesityl sulfone group in proximity to the phosphine, influencing the coordination environment around a metal center. The steric bulk of such ligands plays a critical role in controlling the catalytic activity and selectivity in various cross-coupling reactions. organicchemistrytutor.com For instance, bulky and electron-rich phosphine ligands are known to be highly effective in palladium-catalyzed C-N bond formation reactions. organicchemistrytutor.com

Table 1: Potential Reaction Scheme for Bulky Ligand Synthesis

| Step | Reactants | Reagents | Product | Purpose |

| 1 | This compound | n-Butyllithium | Lithiated intermediate | Introduction of a reactive site via directed ortho-metalation. |

| 2 | Lithiated intermediate | Chlorodiphenylphosphine (ClPPh₂) | (2-diphenylphosphino-5-methoxyphenyl) mesityl sulfone | Introduction of the phosphine coordinating group. |

Reactivity of the Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl group in the target sulfone exhibits characteristic reactivity patterns, primarily governed by the electronic effects of the two methoxy substituents and the sulfonyl group.

The directing effects of substituents on an aromatic ring determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In this compound, the dimethoxyphenyl ring is subject to the influence of two activating methoxy groups and the deactivating sulfonyl group.

Methoxy groups (-OCH₃) are strong electron-donating groups through resonance (+M effect) and are thus activating and ortho, para-directing. organicchemistrytutor.comlibretexts.orgwikipedia.org This means they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and direct incoming electrophiles to the positions ortho and para to themselves. youtube.comlibretexts.org In a 1,4-dimethoxybenzene (B90301) system, electrophilic substitution is highly favored. ccsf.eduumkc.edu

Conversely, the mesityl sulfonyl group (-SO₂Mes) is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This deactivates the aromatic ring it is attached to, making it less reactive towards electrophiles, and acts as a meta-director. wikipedia.orglibretexts.org

In the context of this compound, electrophilic attack will preferentially occur on the more activated dimethoxyphenyl ring rather than the deactivated mesityl ring. The two methoxy groups at positions 2 and 5 strongly activate the ring. The positions ortho and para to the methoxy groups are the most nucleophilic. Considering the substitution pattern, the available positions for electrophilic attack on the dimethoxyphenyl ring are C3, C4, and C6.

The directing effects can be summarized as follows:

The C2-methoxy group directs ortho to C3 and para to C6.

The C5-methoxy group directs ortho to C4 and C6.

Based on the combined activating effects of the two methoxy groups, the most likely positions for electrophilic substitution are C4 and C6, which are activated by both methoxy groups through resonance. The C3 position is only activated by the C2-methoxy group. Therefore, a mixture of products is possible, with substitution at C4 and C6 being the most probable outcomes. Steric hindrance from the adjacent bulky sulfonyl group might influence the ratio of these products.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C3 | Ortho to C2-methoxy | Moderately activated |

| C4 | Ortho to C5-methoxy, meta to C2-methoxy | Highly activated |

| C6 | Para to C2-methoxy, ortho to C5-methoxy | Highly activated |

The 2,5-dimethoxyphenyl group can be conceptually viewed as a potential protecting group for other functionalities, drawing analogies from the well-established 3,4-dimethoxybenzyl (DMPM or DMB) and other dimethoxy-substituted benzyl (B1604629) protecting groups. umich.edu Protecting groups are temporary modifications of functional groups to prevent them from reacting during a synthetic sequence. uchicago.edubham.ac.uk

The key feature of dimethoxy-substituted benzyl-type protecting groups is their enhanced acid lability compared to a simple benzyl group, allowing for selective deprotection under milder conditions. chemrxiv.org The electron-donating methoxy groups stabilize the benzylic carbocation formed during acid-catalyzed cleavage, facilitating the removal of the protecting group. youtube.com The 2,5-dimethoxyphenyl group, with its two electron-donating methoxy groups, would similarly stabilize a positive charge, suggesting its potential use in protecting alcohols or other functional groups.

The cleavage of such protecting groups is typically achieved under acidic conditions (e.g., with trifluoroacetic acid) or through oxidative methods. organic-chemistry.org For instance, the 3,5-dimethoxybenzyloxycarbonyl group has been utilized as a photosensitive N-protecting group. acs.org The increased electron density in the dimethoxyphenyl ring also makes it susceptible to oxidative cleavage.

An important concept in complex molecule synthesis is the use of "orthogonal" protecting groups, which can be removed under different specific conditions without affecting each other. uchicago.edubham.ac.uk A 2,5-dimethoxyphenyl-based protecting group could potentially be part of an orthogonal set. For example, it might be cleaved under mildly acidic conditions that leave other acid-labile groups, such as a tert-butyldimethylsilyl (TBS) ether, intact, or vice versa depending on the specific reagents and conditions. harvard.edu The selective removal of one protecting group in the presence of others is a cornerstone of modern organic synthesis. sigmaaldrich.com

Table 3: Comparison of Dimethoxyphenyl-based Protecting Groups

| Protecting Group | Typical Cleavage Conditions | Key Features |

| 3,4-Dimethoxybenzyl (DMPM) | Mild acid (e.g., TFA), Oxidative (e.g., DDQ) | More acid-labile than benzyl, allows for selective deprotection. |

| 2,4-Dimethoxybenzyl | Mild acid, Oxidative | Similar reactivity to DMPM, used in carbohydrate chemistry. |

| 2,5-Dimethoxyphenyl (hypothetical) | Expected to be cleaved by mild acid or oxidation | Potential for unique selectivity due to substitution pattern. |

| Benzyl (Bn) | Hydrogenolysis, Strong acid | Robust, stable to many conditions. |

Applications in Organic Synthesis and Methodological Development

Use as a Synthetic Intermediate for Alkene Formation

One of the most powerful applications of sulfones is in the synthesis of alkenes. The Julia-Lythgoe and Ramberg-Bäcklund reactions are classic examples where sulfones are pivotal intermediates. While direct studies on 2,5-dimethoxyphenyl mesityl sulfone in these reactions are not reported, the general mechanisms provide a framework for its potential utility. For instance, in a modified Julia olefination, the mesityl group could influence the stereochemical outcome of the alkene formation due to its steric bulk.

Role as a Masked Diene in Cycloaddition Reactions

Thiophene (B33073) dioxides, which can be generated from bis-propargyl sulfones, are known to act as dienes in Diels-Alder reactions. Research into the cyclization of a bis-propargyl sulfone bearing a 2,5-dimethoxyphenyl group has been explored. nih.gov Although attempts to trap a putative thiophene dioxide intermediate via a Diels-Alder reaction were not successful in this specific study, it highlights the potential for sulfones with this substitution pattern to serve as precursors to dienes for cycloaddition reactions. nih.gov The electronic nature of the dimethoxyphenyl group could modulate the reactivity of the diene system.

Enabling Carbon-Carbon and Carbon-Heteroatom Bond Formation

The sulfone group is a key player in a multitude of reactions that form new carbon-carbon and carbon-heteroatom bonds. Aryl sulfones can be synthesized through various C-S coupling reactions, often catalyzed by transition metals like copper or palladium. organic-chemistry.orgnanomaterchem.comrsc.org Once formed, the sulfonyl group can act as an activating group, facilitating nucleophilic aromatic substitution or directing ortho-metalation. The 2,5-dimethoxyphenyl group itself is known to direct ortho-lithiation, as demonstrated with (2,5-dimethoxyphenyl)diphenylphosphine oxide, which can then be trapped with various electrophiles. acs.org This suggests that this compound could undergo selective functionalization at the position ortho to the sulfone and methoxy (B1213986) groups.

Sulfones as Activating or Leaving Groups in Chemical Transformations

The sulfonyl group is an excellent leaving group in nucleophilic substitution and elimination reactions due to its ability to stabilize a negative charge. In the context of this compound, the electron-donating methoxy groups on the phenyl ring would likely influence the leaving group ability of the mesityl sulfone moiety. Furthermore, the sulfonyl group can activate adjacent positions towards deprotonation, enabling the introduction of various functional groups.

Development of Novel Catalytic Systems Utilizing Sulfone Derivatives

While there is no direct evidence of this compound being used in catalytic systems, the broader class of sulfone derivatives has been employed in the development of new catalysts. For example, sulfone-containing ligands can be used to modulate the electronic and steric properties of metal centers in catalysis. The synthesis of various aryl sulfones using nanoparticle-based catalysts, such as copper ferrite (B1171679) (CuFe2O4), has been reported, demonstrating the ongoing innovation in this field. nanomaterchem.com

Building Block in Complex Molecule Synthesis

The 2,5-dimethoxyphenyl moiety is a structural motif found in a number of biologically active and complex molecules. Compounds containing this group have been synthesized as intermediates in the preparation of various heterocyclic systems, including benzothiazoles, pyrroles, and indoles. nih.govmdpi.comub.edu The ability to introduce or modify this fragment using sulfone chemistry could provide a valuable synthetic route to these complex targets. For instance, the synthesis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) has been achieved through a green catalytic reaction. nih.gov

Future Perspectives in Research on 2,5 Dimethoxyphenyl Mesityl Sulfone

Emerging Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of diaryl sulfones, the class of compounds to which 2,5-dimethoxyphenyl mesityl sulfone belongs, is undergoing a significant shift towards more sustainable and efficient methodologies. Future research could focus on applying these modern techniques to the synthesis of this specific sulfone, moving beyond traditional methods that may require harsh conditions or expensive catalysts. organic-chemistry.org

Photocatalysis and Electrochemistry: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for constructing C-S bonds under mild, ambient conditions. rsc.orgbeilstein-journals.org Future studies could explore the synthesis of this compound using eosin (B541160) Y or other organic photoredox catalysts, which offer an inexpensive and environmentally friendly alternative to transition-metal catalysts. rsc.org Similarly, electrochemical methods, which use electrons as a clean reagent, are gaining traction for sulfone synthesis. researchgate.netacs.orgnih.govrsc.org Investigating the electrochemical coupling of appropriate precursors could provide a scalable and sustainable route to the target molecule.

Sustainable Catalysis: The development of recyclable and non-toxic catalysts is a cornerstone of green chemistry. Research into the use of heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe2O4) nanoparticles or carbon-supported copper nanoparticles, for the synthesis of unsymmetrical diaryl sulfones is a promising avenue. nanomaterchem.comrsc.org Applying these catalytic systems to the reaction between a derivative of 1,4-dimethoxybenzene (B90301) and a mesitylene-based sulfonyl precursor could lead to an efficient and environmentally benign synthesis of this compound.

Innovative Precursors: The use of novel and readily available starting materials is another key aspect of modern synthetic chemistry. The development of methods using arynes, generated in situ, for the synthesis of diaryl sulfones presents a metal-free alternative to traditional cross-coupling reactions. organic-chemistry.org Another approach involves the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a solid, easy-to-handle SO2 surrogate in palladium-catalyzed three-component couplings. chemistryviews.org

A summary of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Key Features | Potential Precursors for this compound |

|---|---|---|

| Photocatalysis | Visible light, organic dyes (e.g., Eosin Y), ambient temperature. rsc.orgbeilstein-journals.org | Arenediazonium salt of 2,5-dimethoxyaniline (B66101) and sodium mesitylenesulfinate. |

| Electrochemistry | Metal- and oxidant-free, use of electrons as a reagent. researchgate.netnih.govrsc.org | Appropriate aryl halide and sulfinate salt precursors. |

| Heterogeneous Catalysis | Recyclable catalysts (e.g., CuFe2O4), milder reaction conditions. nanomaterchem.comrsc.org | Mesitylenesulfonyl hydrazide and a 2,5-dimethoxyphenylboronic acid derivative. |

| Aryne Chemistry | Metal-free, in situ generation of reactive intermediates. organic-chemistry.org | 2-(trimethylsilyl)aryl triflate of 1,4-dimethoxybenzene and a thiosulfonate. |

| SO2 Surrogates | Use of stable solid SO2 sources like DABSO. chemistryviews.org | An aryl lithium species from 1,4-dimethoxybenzene, a mesityl halide, and DABSO. |

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing synthetic protocols and designing new applications. The steric hindrance imposed by the mesityl group likely plays a significant role in its reactivity.

Future mechanistic studies could employ a combination of experimental techniques and computational modeling. For instance, kinetic studies could elucidate the rate-determining steps in its synthesis, particularly in sterically demanding coupling reactions. nih.gov Spectroscopic methods, such as in-situ NMR and IR, could be used to identify transient intermediates. The generation and reactivity of sulfonyl radicals, which are key intermediates in many modern sulfone syntheses, could be investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy. organic-chemistry.orgthieme-connect.com

The mechanism of electrophilic aromatic substitution on the electron-rich 2,5-dimethoxyphenyl ring by the bulky mesitylenesulfonyl electrophile warrants detailed investigation to understand the regioselectivity and potential for side reactions. youtube.com

Novel Applications in Synthetic Organic Chemistry Methodology Development

While specific applications for this compound have not been reported, the broader class of diaryl sulfones serves as versatile intermediates in organic synthesis. chemistryviews.orgthieme-connect.com Future research could explore the utility of this specific sulfone in developing new synthetic methodologies.

The sulfonyl group is an excellent leaving group and can be displaced in cross-coupling reactions, making sulfones valuable precursors for the synthesis of other compound classes. rsc.org Research could focus on the desulfonylative functionalization of this compound to introduce other functional groups.

Furthermore, the unique electronic properties imparted by the two methoxy (B1213986) groups and the bulky mesityl group could be exploited in the design of new chiral ligands or catalysts for asymmetric synthesis, an area where sulfones have shown promise. researchgate.net

Continued Refinement of Computational Models for Sulfone Reactivity

Computational chemistry offers a powerful tool for predicting and understanding the reactivity of molecules like this compound. mdpi.com Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize experimental observations. chemrxiv.orgchemrxiv.org

Future computational work could focus on developing more accurate and predictive models for sulfone reactivity, particularly for sterically hindered systems. This could involve:

Predicting Reaction Outcomes: Using machine learning models trained on experimental data to predict the success or failure of a given reaction, which could accelerate the discovery of optimal reaction conditions. chemrxiv.orgnih.gov

Modeling Spectroscopic Properties: Accurately predicting NMR, IR, and other spectroscopic data to aid in the characterization of this and related sulfones.

Understanding Electronic Properties: Calculating properties such as oxidation potentials to guide the development of new applications, for example, in materials science or as electrolyte additives in high-voltage batteries. researchgate.net

A summary of computational approaches is presented in Table 2.

Table 2: Computational Approaches for Studying this compound

| Computational Method | Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating thermodynamic and kinetic parameters. chemrxiv.orgchemrxiv.org | Understanding reaction pathways, predicting regioselectivity, and identifying key intermediates. |

| Machine Learning (ML) | Predicting reaction outcomes and identifying key structural features for reactivity. chemrxiv.orgnih.gov | Accelerating the optimization of synthetic routes and discovering novel reactions. |

| Quantum Chemistry Methods | Calculating electronic properties like oxidation potentials. researchgate.net | Guiding the design of sulfones for specific electronic applications. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-dimethoxyphenyl mesityl sulfone, and what precursors are typically employed?

- Methodological Answer : A common approach involves coupling 2,5-dimethoxyphenyl derivatives (e.g., 2,5-dimethoxybenzaldehyde ) with mesityl sulfinate or via nucleophilic aromatic substitution. For example, Friedel-Crafts alkylation or thioether formation followed by oxidation to sulfone using hydrogen peroxide or mCPBA. Anhydrous conditions and catalysts like BF₃·Et₂O may enhance yield . Characterization via GC/MS or NMR should confirm the absence of byproducts like diphenyl sulfoxide or mesityl oxide, as observed in analogous sulfone syntheses .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- GC/MS : Useful for detecting trace impurities (e.g., mesityl oxide or sulfoxides) in crude products. Peak assignments from analogous sulfones (e.g., diphenyl sulfone at Peak 5 ) can guide interpretation.

- ¹H/¹³C NMR : The 2,5-dimethoxyphenyl group shows distinct aromatic splitting patterns (e.g., doublets for methoxy groups at δ ~3.8 ppm), while the mesityl group exhibits characteristic methyl singlets (δ ~2.3 ppm).

- XRD : Resolves ambiguities in stereochemistry or crystal packing .

Q. What safety protocols are critical when handling sulfone derivatives like this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. If exposed, rinse thoroughly with water (15+ minutes for eyes) and seek medical attention .

- Store away from oxidizers; sulfones may decompose under extreme heat, releasing SO₂ .

Advanced Research Questions

Q. How does the electron-donating 2,5-dimethoxyphenyl group influence the sulfone moiety’s reactivity in catalytic applications?

- Methodological Answer : The methoxy groups enhance electron density on the aromatic ring, potentially stabilizing intermediates in cross-coupling reactions. Comparative studies with non-substituted aryl sulfones (e.g., diphenyl sulfone ) can isolate electronic effects. Electrochemical methods (cyclic voltammetry) or DFT calculations quantify orbital interactions .

Q. What experimental strategies mitigate variability in thermal stability data for aryl sulfones?

- Methodological Answer :

- Controlled Atmospheres : Perform thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) conditions to assess decomposition pathways.

- Reproducibility Checks : Use standardized heating rates (e.g., 10°C/min) and calibrate equipment with reference compounds (e.g., diphenyl sulfone ).

- Statistical Design : Replicate experiments (n ≥ 3) and apply ANOVA to identify significant variables (e.g., purity, crystallinity) .

Q. How can contradictory spectral data (e.g., NMR vs. MS) for sulfone derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate with IR (sulfone S=O stretch ~1300 cm⁻¹) and high-resolution MS (exact mass ±5 ppm).

- Isolation of Impurities : Column chromatography or recrystallization removes interfering species (e.g., sulfoxides ).

- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in mesityl groups) causing peak broadening .

Key Notes

- Regulatory Context: While 2,5-dimethoxyphenyl derivatives are structurally related to controlled NBOMe compounds , the sulfone variant lacks documented psychoactivity but may require compliance with controlled substance handling protocols in some jurisdictions.

- Synthesis Optimization: Monitor reaction progress via TLC (silica, hexane/EtOAc) to minimize over-oxidation to sulfones or byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.